rac-syn N,N-Diethyl Norephedrine
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Overview
Description
rac-syn N,N-Diethyl Norephedrine is a synthetic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is commonly used as a nasal decongestant and bronchodilator due to its ability to stimulate the sympathetic nervous system. In recent years, it has gained attention in the scientific community for its potential therapeutic and toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-syn N,N-Diethyl Norephedrine can be achieved through various methods. One efficient biocatalytic strategy involves a two-step cascade reaction. The first step combines an ®-selective thiamine diphosphate-dependent carboligase with an (S)- or ®-selective ω-transaminase, resulting in the formation of (1R,2S)-Norephedrine or (1R,2R)-Norephedrine in excellent optical purities . Another strategy involves the combination of an (S)-selective transaminase with an (S)-selective alcohol dehydrogenase, yielding (1S,2S)-Norephedrine with high enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of lyophilized whole cells as biocatalysts, which are cost-effective and suitable for large-scale production . The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-syn N,N-Diethyl Norephedrine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce secondary amines.
Scientific Research Applications
rac-syn N,N-Diethyl Norephedrine has a wide range of scientific research applications:
Mechanism of Action
rac-syn N,N-Diethyl Norephedrine exerts its effects by stimulating the sympathetic nervous system. It acts on alpha-adrenergic receptors, causing vasoconstriction, and on beta-adrenergic receptors, leading to increased heart rate and bronchodilation . This dual action makes it effective as a nasal decongestant and bronchodilator.
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: A natural neurotransmitter with similar sympathomimetic effects.
Ephedrine: Another sympathomimetic agent used as a nasal decongestant and bronchodilator.
Pseudoephedrine: A stereoisomer of ephedrine with similar pharmacological properties.
Uniqueness
rac-syn N,N-Diethyl Norephedrine is unique due to its synthetic origin and specific stereochemistry, which allows for precise control over its pharmacological effects. Its ability to act on both alpha- and beta-adrenergic receptors also distinguishes it from other similar compounds.
Properties
CAS No. |
34154-81-9 |
---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.317 |
IUPAC Name |
(1S,2S)-2-(diethylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1 |
InChI Key |
JMFCQRKXGIHOAN-WCQYABFASA-N |
SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O |
Synonyms |
(R*,R*)-α-[1-(Diethylamino)ethyl]benzenemethanol; threo-1-Phenyl-2-diethylamino-1-propanol; |
Origin of Product |
United States |
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